molecular formula C10H10O B169400 2,3-Dihydrobenzo[b]oxepine CAS No. 14949-49-6

2,3-Dihydrobenzo[b]oxepine

Cat. No.: B169400
CAS No.: 14949-49-6
M. Wt: 146.19 g/mol
InChI Key: HXXJUMQRVNQWSF-UHFFFAOYSA-N
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Description

2,3-Dihydrobenzo[b]oxepine is a heterocyclic compound that features a seven-membered ring containing an oxygen atom. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of the oxygen atom within the ring imparts distinct chemical reactivity, making it a valuable scaffold for the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydrobenzo[b]oxepine can be achieved through several methods. One common approach involves the gold-catalyzed cyclization of appropriate precursors. For instance, the cyclization of 2-alkynylphenols in the presence of gold catalysts can yield this compound derivatives . Another method involves the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form benzoxepine-triazole hybrids .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The gold-catalyzed cyclization method is particularly favored due to its efficiency and the mild reaction conditions required .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydrobenzo[b]oxepine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted benzoxepines, oxepinones, and dihydro derivatives, each possessing unique chemical and biological properties .

Scientific Research Applications

Chemical Synthesis

2,3-Dihydrobenzo[b]oxepine serves as a versatile building block in organic synthesis. It is utilized in the creation of complex organic molecules due to its unique structural features. The compound's ability to undergo various chemical transformations makes it valuable for developing new synthetic methodologies.

Table 1: Synthetic Applications of this compound

ApplicationDescription
Building BlockUsed in synthesizing complex organic compounds
Catalytic ReactionsInvolved in gold-catalyzed cyclization reactions
Derivative SynthesisForms derivatives that exhibit diverse biological activities

The biological applications of this compound derivatives have been extensively studied, particularly their cytotoxic properties against cancer cell lines. Several studies indicate that these compounds exhibit significant antiproliferative effects.

Cytotoxicity Studies

Research has shown that derivatives of this compound demonstrate cytotoxic activity against various cancer cell lines, including:

  • HeLa (cervical cancer)
  • PANC-1 (pancreatic cancer)
  • HEK293 (human embryonic kidney)

This cytotoxicity suggests the potential for developing new anticancer agents based on this compound's structure .

Table 2: Cytotoxic Activity of this compound Derivatives

Cell LineIC50 (µM)Reference
HeLa12.5
PANC-115.0
HEK29318.0

Antimicrobial Properties

Recent studies have highlighted the antibacterial activity of novel benzoxepine-1,2,3-triazole hybrids derived from this compound. These compounds have shown promising results against both Gram-positive and Gram-negative bacteria.

Antibacterial Activity

The synthesized hybrids exhibited effective antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, indicating their potential as leads for new antibacterial agents .

Table 3: Antibacterial Activity of Benzoxepine Derivatives

Bacterial StrainMIC (µM)Reference
Escherichia coli13.56
Staphylococcus aureus3.82

Therapeutic Potential

The therapeutic implications of this compound extend beyond anticancer and antibacterial activities. Research indicates potential applications in treating various conditions:

  • Anti-inflammatory : Some derivatives have shown significant anti-inflammatory effects.
  • Antiallergic : Certain compounds derived from this scaffold exhibit anti-allergic properties.
  • Hypotensive : Other derivatives have demonstrated the ability to lower blood pressure in animal models .

Case Studies

Several case studies illustrate the practical applications and effectiveness of this compound derivatives:

  • A study on benzoxepine-triazole hybrids showed enhanced cytotoxicity against lung and colon cancer cell lines, suggesting a pathway for drug discovery in oncology .
  • Another investigation focused on the synthesis of anti-inflammatory agents based on the oxepine core demonstrated promising results in reducing inflammation in animal models .

Biological Activity

2,3-Dihydrobenzo[b]oxepine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to the class of dibenzo[b,f]oxepines, characterized by a seven-membered oxepine ring fused with benzene rings. The synthesis of this compound has been approached through various methods, including the Cs2CO3-catalyzed Rauhut-Currier-type reaction, which has been shown to yield derivatives with significant biological activity .

Table 1: Synthesis Methods for this compound

MethodYieldReference
Cs2CO3-Catalyzed Rauhut-Currier ReactionModerate
One-electron oxidation of enol carboxylateGood (63-85%)
Total synthesis from natural productsVaries (22-40%)

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives. For instance, several synthesized triazole derivatives linked to the oxepine structure demonstrated potent antibacterial effects against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds were notably low, indicating their effectiveness.

Key Findings:

  • Compounds exhibited MIC values ranging from 3.01 μM to 67.33 μM against Staphylococcus aureus and Escherichia coli.
  • The most effective derivatives were linked to 1,2,3-triazole structures .

Anticancer Activity

The dibenzo[b,f]oxepine scaffold has been associated with significant anticancer properties. For example:

  • Bauhiniastatins : Natural products derived from plants containing this scaffold showed substantial inhibition of various cancer cell lines, including breast (MCF-7), lung (NCI-H460), and colon carcinoma cells .
  • Mechanism : The anticancer activity is thought to be linked to the ability of these compounds to disrupt microtubule dynamics, thereby inhibiting cell division.

Case Studies

  • Bauhinoxepin J : Isolated from Bauhinia purpurea, this compound exhibited remarkable biological activities including anti-mycobacterial and anti-tumor effects. Its synthesis was achieved through a radical cyclization method that yielded a product with an overall yield of 22% .
  • Triazole Derivatives : A study synthesized various triazole derivatives linked to the this compound structure and evaluated their antibacterial activities against multiple strains. The results indicated that specific substitutions significantly enhanced their efficacy against resistant bacterial strains .

Pharmacokinetic Properties

The pharmacokinetic profile of dibenzo[b,f]oxepines suggests favorable properties for therapeutic applications:

  • Lipophilicity : Most compounds exhibit a logP value conducive for membrane permeability.
  • Topological Polar Surface Area (TPSA) : Values below 120 Ų suggest good oral bioavailability and potential for blood-brain barrier penetration .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-dihydrobenzo[b]oxepine derivatives, and how can purity be ensured?

Methodological Answer:

  • Synthesis : Use cyclization reactions starting from substituted catechols or dihydroxybenzenes. For example, acid-catalyzed cyclization of 2-(2-hydroxyaryl)ethanol derivatives yields the oxepine core .
  • Purification : Employ column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization (solvent: ethanol/water) to isolate intermediates. Monitor purity via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) to achieve >95% purity .

Q. How can structural characterization of this compound derivatives be systematically performed?

Methodological Answer:

  • Spectroscopy : Use 1H NMR (300 MHz, CDCl3) to confirm ring junction protons (δ 4.2–4.5 ppm for –O–CH2–O–) and 13C NMR to verify carbonyl groups (δ 165–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS (positive ion mode) to validate molecular formulas (e.g., C10H10O2 requires m/z 162.0681) .

Advanced Research Questions

Q. How can enantioselective synthesis of chiral this compound derivatives be achieved?

Methodological Answer:

  • Asymmetric Catalysis : Use chiral phosphoric acids (e.g., TRIP) to induce enantioselectivity during cyclization, achieving enantiomeric excess (ee) >90% .
  • Chiral Auxiliaries : Introduce a menthol-based auxiliary to control stereochemistry, followed by cleavage under mild acidic conditions .

Q. What strategies resolve contradictions in biological activity data for this compound analogs?

Methodological Answer:

  • Data Triangulation : Cross-validate in vitro assays (e.g., IC50 values) with computational docking (AutoDock Vina) to identify binding affinities to target proteins (e.g., VEGF receptors) .
  • Batch Analysis : Re-evaluate synthetic batches for impurities (e.g., regioisomers) via LC-MS to rule out confounding factors .

Q. How can computational modeling predict the reactivity of this compound derivatives in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to analyze electron density maps. Identify electrophilic centers (e.g., C-5 in this compound-5-carbaldehyde) for nucleophilic attack .
  • Transition State Analysis : Calculate activation energies (ΔG‡) for SN2 pathways using Gaussian 09 to predict reaction feasibility .

Q. What methods improve the thermal stability of this compound-based polymers?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under N2 to identify decomposition temperatures (Td >250°C for stable derivatives) .
  • Stabilizers : Incorporate hindered phenol antioxidants (e.g., Irganox 1010) at 0.5 wt% to delay oxidative degradation .

Q. Methodological Considerations for Data Interpretation

Q. How to address discrepancies in NMR spectral data for diastereomeric this compound derivatives?

Methodological Answer:

  • Variable Temperature NMR : Acquire spectra at 25°C and 60°C to distinguish dynamic effects (e.g., ring flipping) from true diastereomerism .
  • COSY/NOESY : Correlate coupling constants (J = 8–12 Hz for transannular protons) to confirm relative stereochemistry .

Q. What analytical techniques differentiate regioisomeric byproducts in this compound synthesis?

Methodological Answer:

  • HPLC-MS/MS : Use a C8 column (mobile phase: methanol/water) to separate regioisomers. Monitor fragment ions (e.g., m/z 120 for benzo[b]oxepine vs. m/z 134 for dihydrobenzofuran analogs) .

Q. Experimental Design for Functionalization

Q. How to functionalize the oxepine ring at the 5-position for SAR studies?

Methodological Answer:

  • Electrophilic Aromatic Substitution : Nitration (HNO3/H2SO4) at 0°C yields 5-nitro derivatives, reducible to amines (H2/Pd-C) for further coupling .
  • Suzuki-Miyaura Coupling : React 5-bromo derivatives with arylboronic acids (Pd(PPh3)4, Na2CO3, DME/H2O) to install biaryl groups .

Q. What green chemistry approaches reduce waste in this compound synthesis?

Methodological Answer:

  • Solvent-Free Conditions : Perform cyclization under mechanochemical grinding (ball mill, 30 Hz, 1 h) to eliminate solvent use .
  • Microwave-Assisted Synthesis : Reduce reaction time from 12 h to 30 min (100°C, 300 W) with comparable yields .

Properties

IUPAC Name

2,3-dihydro-1-benzoxepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-2-7-10-9(5-1)6-3-4-8-11-10/h1-3,5-7H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXJUMQRVNQWSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80292608
Record name 2,3-dihydro-1-benzoxepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14949-49-6
Record name 14949-49-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84068
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-dihydro-1-benzoxepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80292608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

800 ml of toluene are poured over 53 g (0.323 mole) of 5-hydroxy-2,3,4,5-tetrahydro-1-benzoxepin and, with addition of 3.7 g of p-toluenesulfonic acid monohydrate, the mixture is refluxed with a water trap for 1.5 hours. The cold organic phase is washed with saturated sodium bicarbonate solution, water and sodium chloride solution, and the solvent is evaporated off in vacuo. Kugelrohr distillation at 30°-35° C./0.008 torr results in 44 g of oil. p 1H NMR (60 MHz/CDCl3): δ=7.23-6.70 (m, 4H); δ=6.30 (m, 1H); δ=6.07-5.70 (m, 1H); δ=4.20 (t, J=5 Hz, 2H); δ=2.63 (m, 2H).
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Name

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